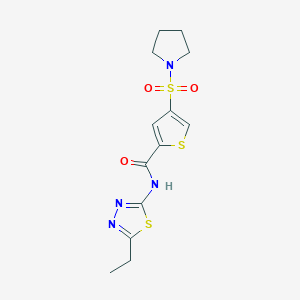

![molecular formula C13H14N2O3S2 B5551269 4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)

4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide often involves reactions of sulfonylacrylonitriles with thioglycolates, followed by hydrolysis/decarboxylation and acylation processes. For example, Stephens, Price, and Sowell (1999) described the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, indicating a pathway that could be relevant for synthesizing compounds with similar structural features (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The molecular structure of sulfonyl thiophene derivatives, including this compound, can be elucidated through techniques such as X-ray diffraction. Ramazani, Kazemizadeh, Ślepokura, and Lis (2011) provided insights into the crystal structure of a related compound, showcasing the importance of structural analysis in understanding the spatial arrangement and bonding within these molecules (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Chemical Reactions and Properties

The reactivity of this compound is influenced by the presence of the sulfonyl and amide groups. Cremlyn, Goulding, Swinbourne, and Yung (1981) explored the reactions of thiophene sulfonyl derivatives with amines, hydrazine, and sodium azide, revealing the potential for a wide range of chemical transformations (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

Physical Properties Analysis

The physical properties of sulfonyl thiophene derivatives, such as solubility and crystallinity, are critical for their application in various fields. Studies like those conducted by Pomerantz, Amarasekara, and Dias (2002) on dimethyl bithiophenedicarboxylates provide valuable information on the structural features that influence these properties (Pomerantz, Amarasekara, & Dias, 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of this compound and similar compounds are shaped by their functional groups. Research like that by Ghorab, Soliman, Alsaid, and Askar (2017) on sulfonamide derivatives highlights the antimicrobial activity, showcasing the potential of these compounds in pharmaceutical applications (Ghorab, Soliman, Alsaid, & Askar, 2017).

Scientific Research Applications

Reactivity and Synthesis

Research on thiophene sulfonyl derivatives, such as the one , has shown a wide range of reactivities and applications in synthetic chemistry. For example, thiophene-2-sulfonyl chloride reacts with amines, hydrazine, and sodium azide, leading to the formation of hydrazones and azides. These derivatives find use in further chemical transformations and synthesis of complex molecules. The study by Cremlyn et al. (1981) delves into the reactions of thiophene sulfonyl chlorides with various reagents, highlighting the potential of these compounds in synthetic organic chemistry and material science due to their versatile reactivity (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

Material Science and Polymer Research

In the field of material science, thiophene and its derivatives have been utilized in the synthesis of polymers with specific properties. For instance, Pomerantz et al. (2002) explored the synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates, which are crucial for developing materials with desired electronic and mechanical properties. Such materials have applications in electronics, coatings, and as components in advanced composite materials (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Analytical Chemistry Applications

Additionally, derivatives of thiophene sulfonyl compounds have been used in analytical chemistry. For example, 4'-Dimethylaminoazobenzene-4-sulfonyl chloride serves as a chromophoric reagent for detecting amino acids at picomole levels, indicating the utility of such compounds in high-performance liquid chromatography (HPLC) for the analysis of proteins and peptides. This application is crucial for biochemical research and pharmaceutical development, as detailed by Malencik, Zhao, and Anderson (1990) in their study on the resolution and analysis of modified amino acids (Malencik, Zhao, & Anderson, 1990).

properties

IUPAC Name |

4-[(2,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S2/c1-8-3-4-11(9(2)5-8)15-20(17,18)10-6-12(13(14)16)19-7-10/h3-7,15H,1-2H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLQCSXDZCQWOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)

![2,3-dimethyl-6-[2-(2-naphthyloxy)propanoyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5551228.png)

![N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)

![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)

![N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)